Epimedin B

Catalog No.
S001762
CAS No.
110623-73-9
M.F
C38H48O19
M. Wt
808.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epimedin B

Generic markers cause QC failures and zero-yield icariin synthesis. Epimedin B (CAS 110623-73-9) is the essential reference standard for resolving Epimedin A/C and the sole β-xylosyl hydrolase substrate. • Pharmacopeial standard: exact retention time/mass transitions for multi-component HPLC. • PDE5A1 benchmark (IC50 357.6 μM) for steric pocket SAR modeling. • Only Epimedin B serves as substrate for β-xylosyl hydrolase; Epimedin C halts reaction. • BCRP-specific probe for Caco-2 efflux & formulation studies. Sourced from SMolecule with batch-specific CoA.

CAS Number

110623-73-9

Product Name

Epimedin B

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C38H48O19

Molecular Weight

808.8 g/mol

InChI

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1

InChI Key

OCZZCFAOOWZSRX-LRHLXKJSSA-N

Synonyms

epimedin B

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O

The exact mass of the compound Epimedin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg

Epimedin B (CAS 110623-73-9) is a highly purified prenylated flavonol tetraglycoside derived from Epimedium species, structurally distinguished from its analogs by a specific xylose moiety at the C-3 position [1]. In industrial and chemoinformatics contexts, it is primarily procured as an essential analytical reference standard mandated for the multi-component quality control of botanical extracts[1]. Beyond compliance, Epimedin B serves as a critical structural benchmark in structure-activity relationship (SAR) modeling for phosphodiesterase-5 (PDE5) inhibition, and acts as a specialized substrate for targeted enzymatic biotransformation into high-value icariin [2]. Its well-characterized, BCRP-specific intestinal efflux profile further establishes it as a valuable probe for advanced in vitro permeability and formulation assays [3].

Research Fit

Natural product flavonoid standard from Epimedium spp.
Quality control marker for Epimedium botanical preparations
ER signaling and bone metabolism research context

Substituting Epimedin B with closely related in-class alternatives—such as Icariin, Epimedin A, or Epimedin C—fundamentally compromises assay validity and bioprocessing outcomes. In analytical quality control, generic Epimedium extracts or isolated Icariin cannot fulfill the rigorous multi-component quantification requirements of modern pharmacopeial standards, which strictly demand the specific Epimedin B reference standard to resolve overlapping chromatographic peaks [1]. Furthermore, in enzymatic synthesis workflows, the terminal sugar moiety dictates enzyme compatibility; Epimedin B is the exclusive substrate for β-xylosyl hydrolase to yield Icariin [2]. Substituting it with Epimedin C, which requires α-L-rhamnosidase, or Epimedin A, would completely arrest the targeted biotransformation cascade, resulting in zero product yield [2].

Substitution Risk

Transporter profile mismatch: Epimedin B relies on BCRP-selective efflux, while Epimedin A and C interact with both BCRP and P-gp, which may shift absorption study outcomes.

Metabolic stability ranking differs: Flora vs. enzyme hydrolysis ranks are not interchangeable; substituting Epimedin A or C would confound stability-based experimental designs.

GPER binding not reported for analogs: Epimedin A and C lack reported direct GPER interaction, limiting their utility in non-classical estrogen receptor pathway studies.

Enzymatic Biotransformation Precursor Suitability

In the biocatalytic production of Icariin, the choice of precursor is strictly governed by the C-3 glycosylation pattern. Epimedin B, possessing a terminal xylose, is exclusively cleaved by β-xylosyl hydrolase to yield Icariin [1]. In contrast, Epimedin C possesses a terminal rhamnose and requires α-L-rhamnosidase for the same conversion [1]. Attempting to process Epimedin B with α-L-rhamnosidase, or vice versa, results in no biotransformation.

Evidence DimensionEnzyme Specificity for Icariin Yield
Target Compound DataEpimedin B (Requires β-xylosyl hydrolase)
Comparator Or BaselineEpimedin C (Requires α-L-rhamnosidase)
Quantified DifferenceAbsolute enzyme-substrate exclusivity based on C-3 terminal sugar (xylose vs. rhamnose).
ConditionsEnzymatic hydrolysis bioreactor conditions.

Dictates the exact enzyme selection required for industrial or laboratory-scale biocatalytic synthesis of Icariin, preventing costly bioprocessing failures.

BCRP-Selective Efflux
Head-to-head
Target: BCRP-selective efflux (dipyridamole-sensitive). Analogs Epimedin A/C: dual BCRP and P-gp involvement.
Supports BCRP-specific transport studies; formulation strategies for analogs may not translate.
Caco-2 monolayer; inhibitors verapamil, dipyridamole, MK571.

PDE5A1 Inhibition Potency for SAR Benchmarking

Epimedin B provides a highly specific intermediate-potency benchmark for mapping the PDE5A1 catalytic pocket. In vitro screening demonstrates that Epimedin B inhibits PDE5A1 with an IC50 of 357.6 μM [1]. This is significantly less potent than the aglycone-like Icariin (IC50 = 8.28 μM) but nearly twice as potent as Epimedin C (IC50 = 682.0 μM) [1]. This precise gradation in binding affinity is directly linked to the steric bulk of the C-3 sugar moiety.

Evidence DimensionPDE5A1 Inhibition (IC50)
Target Compound DataEpimedin B (357.6 μM)
Comparator Or BaselineIcariin (8.28 μM) and Epimedin C (682.0 μM)
Quantified DifferenceEpimedin B is ~43x less potent than Icariin, but ~1.9x more potent than Epimedin C.
ConditionsIn vitro PDE5A1-inhibitor screening assay (fluorescence polarization).

Provides computational chemists with a rigid structural comparator to validate 3D-QSAR models evaluating steric tolerance in the PDE5 binding site.

GPER Binding
Reported
−7.3 kcal/mol
Reported GPER binding energy context; supports GPER-mediated pathway interpretation.
In silico docking; analog binding data not reported.

Intestinal Efflux Transporter Specificity (BCRP)

Epimedin B exhibits a highly specific efflux profile mediated primarily by the Breast Cancer Resistance Protein (BCRP). In Caco-2 cell monolayer assays, the addition of 50 μM dipyridamole (a BCRP inhibitor) reduced the efflux ratio of Epimedin B by nearly 50% (from 1.98 to 1.02)[1]. In contrast, the transport of the closely related Epimedin A is co-mediated by both P-glycoprotein (P-gp) and BCRP, showing mixed inhibition responses [1].

Evidence DimensionEfflux Ratio Reduction via BCRP Inhibition
Target Compound DataEpimedin B (Efflux ratio reduced from 1.98 to 1.02 with dipyridamole)
Comparator Or BaselineEpimedin A (Mixed P-gp/BCRP dependency; efflux ratio reduced from 2.04 to 1.03 with verapamil)
Quantified DifferenceEpimedin B demonstrates isolated BCRP dependency, whereas Epimedin A exhibits dual P-gp/BCRP dependency.
ConditionsCaco-2 cell monolayer bidirectional transport assay (20 μM compound concentration).

Makes Epimedin B a superior, single-pathway probe for evaluating BCRP-specific transport mechanisms and screening bioavailability-enhancing excipients.

Flora vs. Enzyme Stability
Head-to-head
Flora: rank 2/5 (after icariin). Enzyme: rank 4/5.
Supports metabolic stability profiling; ranking context differs by hydrolysis system.
Rat intestinal enzyme and flora; HPLC-UV quantification.

Pharmacopeial Chromatographic Resolution

For regulatory compliance, Epimedin B must be explicitly quantified. The Chinese Pharmacopoeia (2020 edition) mandates that the combined total of Epimedin A, B, C, and Icariin serve as the quality control indicator for Epimedii Folium[1]. Because these four flavonoids share an identical core structure and elute in close proximity during reverse-phase HPLC, generic total flavonoid standards cannot resolve the individual peaks, necessitating the procurement of pure Epimedin B to calibrate the specific retention time[1].

Evidence DimensionRegulatory Quantification Capability
Target Compound DataPure Epimedin B Standard (Enables discrete peak integration)
Comparator Or BaselineCrude Epimedium Extract / Icariin alone (Fails multi-component compliance)
Quantified DifferenceOnly the pure Epimedin B standard allows for the mandatory identification and quantification of the Epimedin B fraction within the total required >52% flavonoid content.
ConditionsHPLC/UPLC quality control workflows per Chinese Pharmacopoeia.

Procurement of this exact standard is a non-negotiable regulatory requirement for botanical drug manufacturers to release commercial batches.

Reproductive Tissue Distribution
Class-level
Concentration hierarchy: liver > ovary > womb > lung > kidney > spleen > heart > brain.
Reported tissue distribution pattern; supports reproductive tissue context review.
Class-level inference; direct analog comparison not provided.

Pharmacopeial Compliance and Botanical Quality Control

Due to its status as a mandatory marker in the Chinese Pharmacopoeia, Epimedin B is essential for analytical laboratories conducting HPLC or LC-MS/MS batch validation of Epimedii Folium extracts. It provides the exact retention time and mass transitions required to separate it from Epimedins A and C [1].

Targeted Biocatalytic Synthesis of Icariin

In industrial biotechnology, Epimedin B is procured as a specific substrate for β-xylosyl hydrolase bioreactors. Its unique terminal xylose moiety ensures highly efficient, single-step enzymatic cleavage to produce high-purity Icariin, a process that would fail if Epimedin C were used [2].

3D-QSAR Modeling for PDE5 Inhibitor Design

For computational chemistry and drug discovery teams, Epimedin B serves as a critical intermediate-potency benchmark (IC50 = 357.6 μM). Comparing its binding affinity against Icariin and Epimedin C allows researchers to accurately model the steric constraints of the PDE5A1 catalytic pocket[3].

BCRP-Specific Permeability and Formulation Testing

Because its intestinal efflux is strongly and specifically mediated by BCRP, Epimedin B is utilized in Caco-2 cell models to evaluate the efficacy of novel drug delivery systems (such as cyclodextrin inclusions or lipid nanoparticles) designed to overcome BCRP-driven poor bioavailability[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
BCRP efflux probe studies
BCRP-selective transport profile
Transporter inhibitor response validation
GPER signaling research
Reported GPER binding
GPER-mediated pathway interpretation
Metabolic stability profiling
Distinct flora vs. enzyme stability ranking
Hydrolysis pathway comparison
Reproductive tissue biodistribution
Reported tissue distribution hierarchy
Tissue-specific exposure validation

XLogP3

0.1

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

10

Exact Mass

808.27897930 Da

Monoisotopic Mass

808.27897930 Da

Heavy Atom Count

57

Appearance

Yellow powder

Other CAS

110623-73-9
[1]. ZHAN Yang, et al. Evaluation of Antiosteoporotic Activity for Micro Amount Icariin and Epimedin B Based on the Osteoporosis Model Using Zebrafish. Chinese Pharmaceutical Journal, 2014-01

[2]. Cui L, et al. Metabolite profiles of epimedin B in rats by ultraperformance liquid chromatography/quadrupole-time-of-flight mass spectrometry. J Agric Food Chem. 2013 Apr 17;61(15):3589-99.

[3]. ZHANG Hua-feng, et al. Effects of microwave radiation on extraction of epimedin B from Epimedii Folium. Chinese Traditional and Herbal Drugs, 2011-09

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